(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
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Overview
Description
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a compound belonging to the class of imidazolines. Imidazolines are known for their surfactant properties and are widely used in various industrial applications. This compound, in particular, has a unique structure that includes an imidazoline head group, a hydrocarbon tail, and a pendant group, making it an effective cationic surfactant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves the condensation of 2-hydroxyethyl-ethylenediamine with oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazoline structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydrocarbon tail can be oxidized under specific conditions.
Reduction: The imidazoline ring can be reduced to form different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazoline compounds, and substituted imidazolines with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant in various formulations. Its unique structure allows it to reduce surface tension and improve the stability of emulsions .
Biology
In biological research, it is used as a model compound to study the interactions of cationic surfactants with biological membranes. Its ability to form micelles makes it useful in studying membrane dynamics .
Medicine
Industry
Industrially, it is used in formulations for fabric softeners, hair conditioners, and other personal care products. Its cationic nature makes it effective in binding to negatively charged surfaces, providing conditioning and softening effects .
Mechanism of Action
The mechanism of action of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with negatively charged surfaces. The cationic imidazoline head group binds to these surfaces, reducing surface tension and forming stable emulsions. This interaction is crucial in its applications as a surfactant and conditioning agent .
Comparison with Similar Compounds
Similar Compounds
Hydroxyethyl imidazolines: These compounds have similar structures but differ in the length and saturation of the hydrocarbon tail.
Fatty amine salts: These are also cationic surfactants but lack the imidazoline ring structure.
Quaternary ammonium compounds: These compounds have a quaternary nitrogen atom but differ in their overall structure and properties.
Uniqueness
The uniqueness of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate lies in its combination of an imidazoline ring, a hydrocarbon tail, and a hydroxyethyl group. This structure provides it with superior surfactant properties, making it highly effective in various applications .
Properties
CAS No. |
94113-75-4 |
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Molecular Formula |
C26H52N2O5S |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-[3-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
InChI Key |
FKWUKIQLDIORHQ-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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